molecular formula C20H19ClFNO4 B1682987 Tonabersat CAS No. 175013-84-0

Tonabersat

Cat. No. B1682987
M. Wt: 391.8 g/mol
InChI Key: XLIIRNOPGJTBJD-ROUUACIJSA-N
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Description

Tonabersat is a cis benzopyran compound that has been reported to inhibit connexin26 expression in the brain . It’s a novel molecule that specifically targets and inhibits Connexin 43 (Cx43) . It has been used in clinical trials as a potential treatment for migraine because it was thought to inhibit cortical spreading depression .


Molecular Structure Analysis

Tonabersat has the molecular formula C20H19ClFNO4 . It belongs to the class of organic compounds known as 2,2-dimethyl-1-benzopyrans . These are organic compounds containing a 1-benzopyran moiety that carries two methyl groups at the 2-position .


Chemical Reactions Analysis

Tonabersat is a benzopyran derivate that binds to a unique stereoselective binding site in astrocytes and inhibits gap junction mediated processes . It has been shown that tonabersat directly reduces the opening of Hemichannels (HCs) under pathological conditions .

Future Directions

Tonabersat has potential as an effective adjuvant treatment for Glioblastoma (GB), and its established safety profile from clinical trials in migraine treatment presents a promising foundation for further exploration . Daily tonabersat administration, both preceding and following radiotherapy, emerges as a promising approach for maximizing survival outcomes .

properties

IUPAC Name

N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIIRNOPGJTBJD-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169923
Record name Tonabersat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tonabersat

CAS RN

175013-84-0
Record name Tonabersat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175013840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tonabersat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06578
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tonabersat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TONABERSAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XD9773ZMN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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